molecular formula C26H31N3O4 B11121329 1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11121329
M. Wt: 449.5 g/mol
InChI Key: RZOJPHISEJLLDP-GYHWCHFESA-N
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Description

  • The dimethylamino groups are introduced through nucleophilic substitution reactions.
  • Common reagents include dimethylamine and appropriate alkyl halides.
  • Reaction conditions may involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
  • Attachment of the Benzofuran Moiety:

    • The benzofuran moiety is attached through coupling reactions, such as Suzuki or Heck coupling.
    • Palladium catalysts and ligands are often used to facilitate these reactions.
    • Reaction conditions include inert atmospheres (e.g., nitrogen or argon) and temperatures between 50-100°C.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    • Use of continuous flow reactors for better control over reaction conditions.
    • Implementation of purification techniques such as recrystallization, chromatography, or distillation.
    • Scale-up processes to accommodate large-scale production while maintaining safety and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    • Formation of the Pyrrol-2-one Core:

      • Starting with a suitable precursor, the pyrrol-2-one core can be synthesized through cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Chemical Reactions Analysis

    Types of Reactions: 1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    • Oxidation:

      • The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
      • Reaction conditions typically involve acidic or basic environments and controlled temperatures.
    • Reduction:

      • The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
      • Reaction conditions include solvents like tetrahydrofuran or ethanol and low temperatures.
    • Substitution:

      • The dimethylamino groups can be substituted with other nucleophiles through nucleophilic substitution reactions.
      • Common reagents include alkyl halides or acyl chlorides.
      • Reaction conditions may involve polar aprotic solvents and elevated temperatures.

    Major Products:

    • Oxidation of the hydroxyl group yields a ketone or aldehyde derivative.
    • Reduction of the carbonyl group results in an alcohol derivative.
    • Substitution reactions produce various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its unique reactivity and potential to form novel compounds.
    • Biology:

      • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
      • Used in biochemical assays to study enzyme interactions and inhibition.
    • Medicine:

      • Explored as a potential therapeutic agent for various diseases.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Potential applications in the development of new materials, such as polymers and coatings.
      • Used in the synthesis of specialty chemicals and intermediates.

    Mechanism of Action

    The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    • Molecular Targets:

      • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
      • Specific binding sites and affinity constants are studied to understand its interactions.
    • Pathways Involved:

      • The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
      • Detailed studies are conducted to elucidate the exact pathways and mechanisms.

    Comparison with Similar Compounds

    • 1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
    • This compound
  • Uniqueness:

    • The presence of multiple functional groups in a single molecule provides a unique reactivity profile.
    • The combination of the pyrrol-2-one core with the benzofuran moiety offers distinct chemical and biological properties.
    • Its potential applications in various fields make it a versatile compound for research and development.
  • Properties

    Molecular Formula

    C26H31N3O4

    Molecular Weight

    449.5 g/mol

    IUPAC Name

    (4Z)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

    InChI

    InChI=1S/C26H31N3O4/c1-16-14-19-15-18(8-11-21(19)33-16)24(30)22-23(17-6-9-20(10-7-17)28(4)5)29(13-12-27(2)3)26(32)25(22)31/h6-11,15-16,23,30H,12-14H2,1-5H3/b24-22-

    InChI Key

    RZOJPHISEJLLDP-GYHWCHFESA-N

    Isomeric SMILES

    CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)N(C)C)/O

    Canonical SMILES

    CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)N(C)C)O

    Origin of Product

    United States

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